molecular formula C8H10N2O3 B12955652 Methyl 5-acetamido-1H-pyrrole-2-carboxylate CAS No. 869116-30-3

Methyl 5-acetamido-1H-pyrrole-2-carboxylate

Cat. No.: B12955652
CAS No.: 869116-30-3
M. Wt: 182.18 g/mol
InChI Key: FVKAKMDKMZOYQO-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of an acetamido group at the 5-position and a methyl ester group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamido-1H-pyrrole-2-carboxylate typically involves the condensation of a suitable acetamido precursor with a pyrrole derivative. One common method involves the reaction of 5-acetamido-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-acetamido-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom at the 5-position instead of an acetamido group.

    Methyl 1-methylpyrrole-2-carboxylate: Lacks the acetamido group and has a methyl group at the nitrogen atom.

Uniqueness

Methyl 5-acetamido-1H-pyrrole-2-carboxylate is unique due to the presence of both the acetamido and methyl ester groups, which confer specific chemical and biological properties. The acetamido group enhances its potential for hydrogen bonding and biological activity, while the methyl ester group increases its solubility and reactivity in organic synthesis.

Properties

CAS No.

869116-30-3

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-acetamido-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5(11)9-7-4-3-6(10-7)8(12)13-2/h3-4,10H,1-2H3,(H,9,11)

InChI Key

FVKAKMDKMZOYQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(N1)C(=O)OC

Origin of Product

United States

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